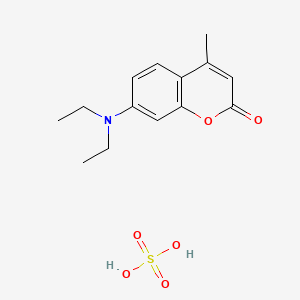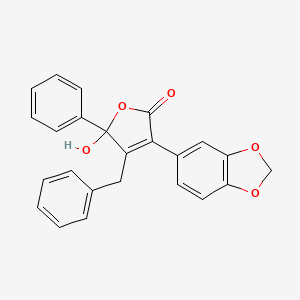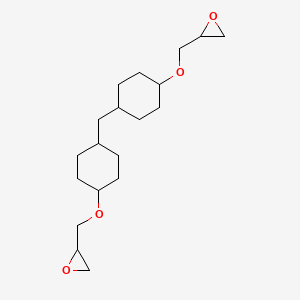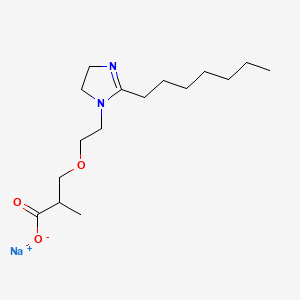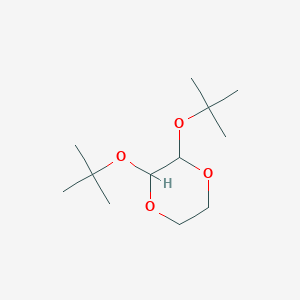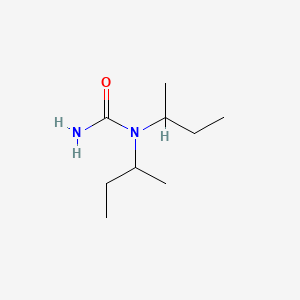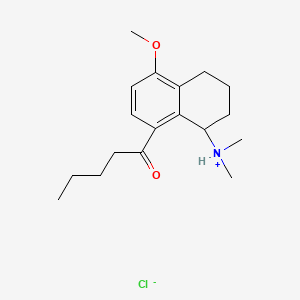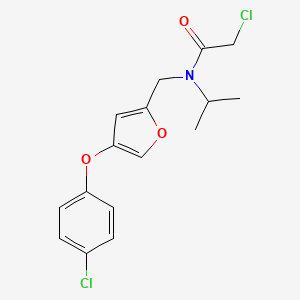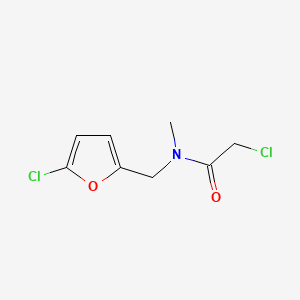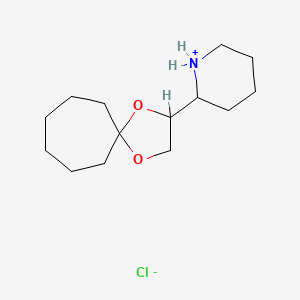
2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Piperidyl)-1,4-dioxaspiro(46)undecane hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride typically involves a multi-step process. One common method includes the reaction of piperidine with a suitable diol under acidic conditions to form the spiro compound. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. The use of microwave irradiation and Lewis acids in multicomponent reactions has also been explored to streamline the synthesis process .
化学反応の分析
Types of Reactions
2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-(2-Piperidyl)-1,4-dioxaspiro(4
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of infectious diseases.
作用機序
The mechanism of action of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in disease processes .
類似化合物との比較
Similar Compounds
- 2-(2-Pyridyl)-1,4-dioxaspiro(4.6)undecane hydrochloride
- 2-(2-Imidazolyl)-1,4-dioxaspiro(4.6)undecane hydrochloride
Uniqueness
2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, selectivity, and efficacy in various applications .
特性
CAS番号 |
7538-17-2 |
|---|---|
分子式 |
C14H26ClNO2 |
分子量 |
275.81 g/mol |
IUPAC名 |
2-(1,4-dioxaspiro[4.6]undecan-3-yl)piperidin-1-ium;chloride |
InChI |
InChI=1S/C14H25NO2.ClH/c1-2-5-9-14(8-4-1)16-11-13(17-14)12-7-3-6-10-15-12;/h12-13,15H,1-11H2;1H |
InChIキー |
CIMIDBQMXVBYFP-UHFFFAOYSA-N |
正規SMILES |
C1CCCC2(CC1)OCC(O2)C3CCCC[NH2+]3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


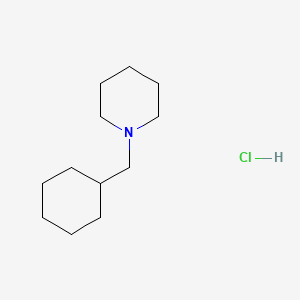

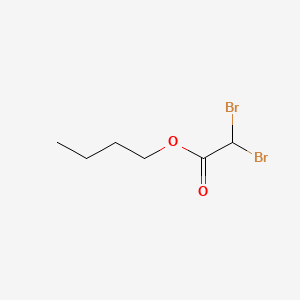
![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
